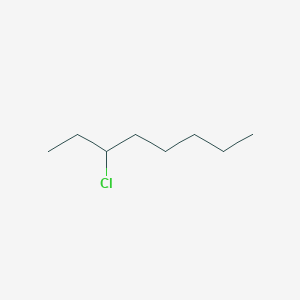
3-Chlorooctane
Descripción general
Descripción
3-Chlorooctane is a chemical compound with the molecular formula C8H17Cl . It’s a type of organic compound known as an alkyl chloride, which is a compound containing a chlorine atom attached to an alkyl group .
Molecular Structure Analysis
The 3-Chlorooctane molecule contains a total of 25 bonds, including 8 non-Hydrogen bonds and 5 rotatable bonds . The molecular weight of 3-Chlorooctane is 148.67358 g/mol .
Physical And Chemical Properties Analysis
3-Chlorooctane has a density of 0.9±0.1 g/cm3, a boiling point of 173.4±8.0 °C at 760 mmHg, and a vapor pressure of 1.7±0.3 mmHg at 25°C . It also has a molar refractivity of 43.9±0.3 cm3 .
Aplicaciones Científicas De Investigación
Environmental Remediation : 3-Chlorooctane, among other chlorinated hydrocarbons, can be dehalogenated using Na/NH3 reductions at room temperature, providing a method for remediating contaminated soils and sludges. This process is advantageous due to its rapid dehalogenation rates and efficient handling of soils, even clay soils, in ammonia. Moreover, it enables the remediation of contaminated sites with minimal consumption of sodium and without unreasonable consumption of sodium even in wet conditions (Pittman & He, 2002).
Vibrational Analysis : The Fourier transform infrared and Raman spectra of 1-Chlorooctane, which exists in a liquid state at ambient temperatures, have been recorded. This detailed vibrational analysis helps in understanding the molecular structure and behavior of such organic compounds, providing valuable insights into their synthetic applications (Singh, Jaggi & Singh, 2010).
Ethical and Scientific Considerations in Research : While not directly about 3-Chlorooctane, it's important to consider the broader implications of chemical usage in research. The principles of the 3Rs (Replacement, Reduction, Refinement) in animal research have been a cornerstone for ethical and scientific considerations. These principles emphasize minimizing animal use and suffering while supporting high-quality science (Ferdowsian & Beck, 2011).
Radiohalogenation in Biomedical Research : Research on halogenated closo-carboranylthymidine analogues, which involves processes similar to those used for halogenating 3-Chlorooctane, highlights the potential application in biomedical research. These compounds, once radiohalogenated, could be used in cancer therapy and imaging (Tiwari et al., 2012).
Adsorptive Dechlorination in Oil : Adsorptive dechlorination of model oil using porous oxides like Al2O3, TiO2, ZrO2, and SiO2 has been studied, showing that these materials effectively remove chlorine from compounds such as 1-Chlorooctane at elevated temperatures. This research contributes to understanding how to treat chlorinated organic compounds in different mediums (Niu et al., 2021).
Propiedades
IUPAC Name |
3-chlorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl/c1-3-5-6-7-8(9)4-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNJWLOOBINARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883649 | |
| Record name | Octane, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorooctane | |
CAS RN |
1117-79-9 | |
| Record name | 3-Chlorooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octane, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

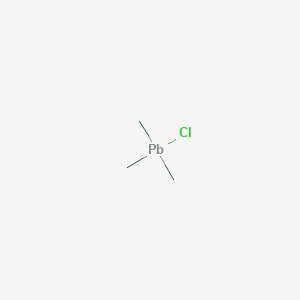

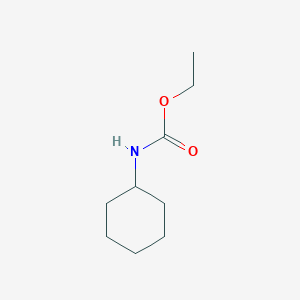
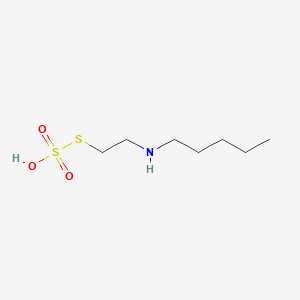
![8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B74075.png)

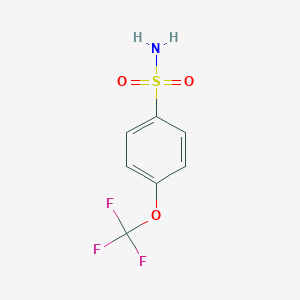


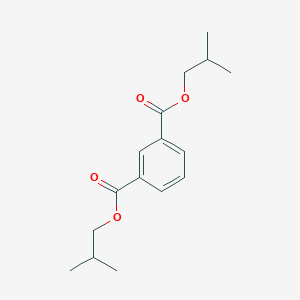
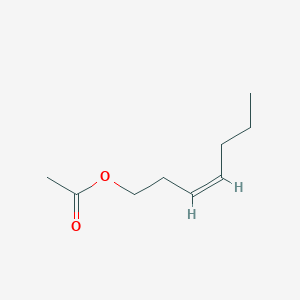
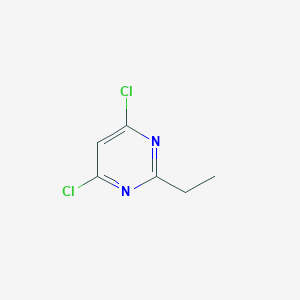
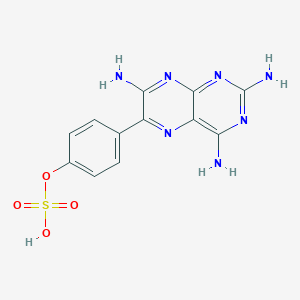
![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B74093.png)